4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene
Description
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene (CAS: 914635-58-8) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 4, an ethoxy group at position 1, and a trifluoromethyl group at position 2. This unique arrangement of electron-withdrawing (trifluoromethyl, bromine) and electron-donating (ethoxy) groups confers distinct reactivity and physicochemical properties. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWEDIMCBCUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660174 | |
| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-58-8 | |
| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene (CAS No. 914635-58-8) is a halogenated aromatic compound with potential biological activity. Its structural characteristics, including the presence of bromine and trifluoromethyl groups, suggest that it may interact with biological systems in unique ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8BrF3O
- Molecular Weight : 269.061 g/mol
- Structure : The compound features a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring, which influences its lipophilicity and reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
- The bromine atom may participate in electron-withdrawing effects, potentially influencing receptor interactions and enzyme activities.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be published.
Anticancer Activity
Recent studies have identified similar compounds with structural similarities showing promising results against cancer cell lines. For instance:
- Case Study 1 : A derivative with a similar trifluoromethyl structure exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential cytotoxic effects.
Structure-Activity Relationship (SAR)
Studies suggest that the introduction of electron-withdrawing groups (EWGs) like bromine enhances anticancer activity, while electron-donating groups (EDGs) may reduce it. This indicates a delicate balance in substituent effects on biological potency.
Toxicological Profile
The toxicological implications of this compound have not been extensively studied. However, compounds with similar structures often exhibit moderate toxicity in mammalian models. Further investigations are necessary to establish safety profiles.
Scientific Research Applications
Organic Synthesis
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is used to create more complex molecules through:
- Substitution Reactions : The bromine atom can be replaced with various nucleophiles.
- Coupling Reactions : Engaging in reactions like Suzuki-Miyaura coupling to form biaryl compounds .
Medicinal Chemistry
The compound is explored for its potential in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for:
- Pharmaceutical Development : Used in synthesizing biologically active molecules that may act as enzyme inhibitors or receptor modulators .
Biological Research
Research indicates that compounds similar to this compound can interact with biological macromolecules:
- Enzyme Inhibition Studies : The compound’s ability to form covalent bonds with nucleophilic sites on proteins allows it to modify enzyme activity, aiding in biochemical pathway investigations .
Case Studies
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key analogs and their structural distinctions:
| Compound Name | CAS Number | Substituents (Position) | Key Features |
|---|---|---|---|
| 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | 914635-58-8 | Br (4), OCH₂CH₃ (1), CF₃ (2) | Ethoxy group enhances solubility; bromine enables cross-coupling reactions. |
| 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | 944805-63-4 | Br (4), OCH₃ (2), CF₃ (1) | Methoxy group reduces steric hindrance; positional isomer of target. |
| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 158579-80-7 | Br (4), Cl (2), OCF₃ (1) | Chlorine introduces electrophilicity; trifluoromethoxy enhances stability. |
| 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene | 2384501-13-5 | Br (1), Cl (4), OCH₂CH₃ (5), CF₃ (2) | Ethoxy at position 5 alters electronic effects; bromine at position 1. |
| 5-Bromo-2-methoxy-1,3-bis(trifluoromethyl)benzene | 1805128-65-7 | Br (5), OCH₃ (2), CF₃ (1,3) | Dual CF₃ groups increase electron deficiency; methoxy enhances solubility. |
Physicochemical Properties
- Solubility : The ethoxy group improves solubility in organic solvents (e.g., dichloromethane, THF) compared to methoxy or trifluoromethoxy analogs .
- Thermal Stability : The trifluoromethyl group enhances thermal stability, a trait shared with 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene .
- Boiling Point: Estimated to be higher than 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene (CAS: Not available) due to increased molecular weight and ethoxy group interactions .
Preparation Methods
Direct Bromination of Ethoxy-Trifluoromethylbenzene Derivatives
One straightforward approach involves the bromination of 2-ethoxy-4-(trifluoromethyl)benzene or its positional isomers using bromine or brominating agents under controlled conditions. This method typically employs solvents such as dichloromethane and may use Lewis acid catalysts like iron(III) bromide to facilitate electrophilic aromatic substitution.
- Reaction conditions: Bromination is conducted at temperatures ranging from ambient to moderately elevated (e.g., 0–100°C) to optimize regioselectivity and yield.
- Solvents: Dichloromethane, chloroform, or acetic acid are common choices.
- Catalysts: Lewis acids such as FeBr3 can enhance bromination efficiency.
This route benefits from its simplicity and directness but requires careful control to avoid polybromination or substitution at undesired positions.
Multi-Step Synthesis via Nitration, Ammoniation, Bromination, and Deamination
A more elaborate but industrially scalable method involves the synthesis of 4-bromo-2-nitrobenzotrifluoride as an intermediate, followed by further functional group transformations to introduce the ethoxy group.
Step 1: Nitration
Starting from m-chlorobenzotrifluoride, nitration yields 5-chloro-2-nitrobenzotrifluoride.Step 2: Ammoniation
The chloro substituent is converted to an amino group, producing 2-nitro-5-aminobenzotrifluoride.Step 3: Bromination
Bromine is introduced selectively to the amino-substituted nitrobenzotrifluoride, yielding 2-nitro-4-bromo-5-aminobenzotrifluoride.Step 4: Deamination
The amino group is removed via a deamination reaction using tert-butyl nitrite in a polar aprotic solvent, avoiding the need for low-temperature diazotization and reducing environmental impact.
This method is advantageous for industrial production due to:
- Use of readily available raw materials.
- High product purity (≥99%).
- Lower energy consumption and reduced waste generation.
- Scalability and safety in large-scale synthesis.
After obtaining the brominated nitro intermediate, subsequent steps can introduce the ethoxy group via nucleophilic substitution or other alkylation methods, although these specific steps are less detailed in available patents.
Detailed Experimental Example of Bromination Step
An example from patent literature illustrates the bromination of 5-amino-2-nitro-4-(trifluoromethyl)benzene to 2-bromo-4-nitro-5-(trifluoromethyl)aniline:
| Parameter | Details |
|---|---|
| Reactor | 2000 mL four-necked flask |
| Solvent | Glacial acetic acid (206 g) |
| Substrate | 5-amino-2-nitro-4-(trifluoromethyl)benzene (206 g, 1 mol) |
| Bromine | 176 g dissolved in 410 g glacial acetic acid |
| Temperature | 100°C |
| Addition time | Dropwise addition of bromine solution |
| Reaction time | 0.5 hours at 100°C after addition |
| Workup | Filtration and drying |
| Yield | 70% |
This reaction demonstrates effective bromination under relatively mild conditions with good yield and manageable purification steps.
While direct bromination methods yield 4-bromo-2-(trifluoromethyl)benzene derivatives, the introduction of the ethoxy group at the 1-position can be achieved through alkylation or nucleophilic substitution reactions.
- Nucleophilic substitution: Using sodium ethoxide or potassium tert-butoxide to replace a suitable leaving group (e.g., bromide or chloride) with an ethoxy substituent.
- Buchwald–Hartwig coupling: Palladium-catalyzed amination or alkoxylation reactions can be employed to introduce alkoxy groups selectively on halogenated trifluoromethylbenzene derivatives.
Typical reaction conditions for Buchwald–Hartwig coupling include:
| Reagent | Amount/Equiv |
|---|---|
| Substrate (aryl bromide) | 1 equiv |
| Palladium(II) acetate | 0.06 equiv |
| Ligand (e.g., RuPhos) | 0.06 equiv |
| Base (e.g., cesium carbonate) | 4 equiv |
| Solvent (e.g., toluene) | Sufficient to dissolve reagents |
| Temperature | 110°C |
| Reaction time | 24–48 hours |
After reaction completion, the mixture is cooled, filtered through silica gel, and purified by column chromatography.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Direct bromination of ethoxy-trifluoromethylbenzene | Simple, direct, fewer steps | Requires careful control to avoid side reactions | Suitable for small to medium scale |
| Multi-step nitration, ammoniation, bromination, deamination | High purity, scalable, environmentally friendly | More complex, multiple steps | Highly suitable for large-scale production |
| Buchwald–Hartwig coupling for ethoxy introduction | High selectivity, versatile | Requires expensive catalysts, longer reaction times | Suitable for specialty synthesis |
Summary and Recommendations
- The multi-step method starting from m-chlorobenzotrifluoride offers a robust industrial route to 4-bromo-2-nitrobenzotrifluoride, which can be further transformed to the target compound with high purity and yield, while minimizing environmental impact.
- For laboratory scale or specialty synthesis, direct bromination of 2-ethoxy-4-(trifluoromethyl)benzene under controlled conditions is a practical approach.
- Introduction of the ethoxy group can be efficiently achieved via nucleophilic substitution or palladium-catalyzed coupling reactions , with the latter providing higher selectivity and functional group tolerance.
- Optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is critical to maximize yield and purity.
- Industrial processes benefit from continuous flow reactors and automated systems to enhance safety, reproducibility, and scalability.
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- SAR Framework :
- Replace bromine with iodine for heavier atom effects in radiopharmaceuticals.
- Modify ethoxy to methoxy to assess steric vs. electronic contributions in enzyme inhibition .
- Case Study : Trifluoromethyl-enhanced lipophilicity improved blood-brain barrier penetration in a neuroactive analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
